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molecular formula C11H10O2 B7725123 5-Phenylpenta-2,4-dienoic acid CAS No. 38446-98-9

5-Phenylpenta-2,4-dienoic acid

Cat. No. B7725123
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
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Patent
US04397986

Procedure details

Into a polymerization reactor equipped with an agitator and a reflux condenser were charged 580 grams of styrene, 3.0 grams of terpenolene and 200 ml of ethylbenzene. Then 80 grams of high cis-polybutadiene from Goodyear Tire & Rubber Company (Budene 1208) was dissolved in the mixture. After the rubber had dissolved, a solution of 40 grams of acrylic acid in 60 ml of methyl ethyl ketone (335 ml) was introduced into the mixture. The temperature of the reaction mixture was raised to 85° C. and maintained at this level during the ensuing polymerization. Polymerization was initiated by introducing into the system a mixture of 0.2 ml of tert-butyl peracetate and 0.2 ml of tert-butyl per-neo-decanoate. One hour later, continuous addition of a solution of 40 grams of acrylic acid and 60 ml of methyl ethyl ketone was initiated and this addition was continued over a four hour period. At one hour and again at four hours after the start of the continuous addition of the acrylic acid solution, additional 0.2 ml portions of tert-butyl peracetate were introduced into the polymerization mixture. Polymerization was terminated 5.5 hours after initiation and the resultant polymer was recovered and dried, first in air and then in a vacuum oven, to yield 432 grams of rubber-modified styrene-acrylic acid graft copolymer. In order to produce enough copolymer for the compounding and ensuing test work this polymerization procedure was repeated four more times and the products from the five runs were combined and mixed in a Waring blender. The resultant polymer contained about 84.2 weight percent styrene and about 15.8 weight percent acrylic acid. Its rubber content was approximately 18.5 percent based on the weight of the resin phase.
Quantity
580 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
cis-polybutadiene
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
neo-decanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(C1C=CC=CC=1)C.[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].C(OOC(C)(C)C)(=O)C.C([O-])(=O)CCCCCC(C)(C)C>C(C(C)=O)C>[CH:1]([CH:19]=[CH:18][C:17]([OH:21])=[O:20])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
580 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
cis-polybutadiene
Quantity
80 g
Type
reactant
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)OOC(C)(C)C
Name
neo-decanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)[O-]
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a polymerization reactor equipped with an agitator and a reflux condenser
DISSOLUTION
Type
DISSOLUTION
Details
After the rubber had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this level during the ensuing polymerization
CUSTOM
Type
CUSTOM
Details
Polymerization
ADDITION
Type
ADDITION
Details
by introducing into the system
ADDITION
Type
ADDITION
Details
this addition
WAIT
Type
WAIT
Details
At one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
were introduced into the polymerization mixture
CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
was terminated 5.5 hours after initiation
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
the resultant polymer was recovered
CUSTOM
Type
CUSTOM
Details
dried, first in air

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 432 g
YIELD: CALCULATEDPERCENTYIELD 446.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04397986

Procedure details

Into a polymerization reactor equipped with an agitator and a reflux condenser were charged 580 grams of styrene, 3.0 grams of terpenolene and 200 ml of ethylbenzene. Then 80 grams of high cis-polybutadiene from Goodyear Tire & Rubber Company (Budene 1208) was dissolved in the mixture. After the rubber had dissolved, a solution of 40 grams of acrylic acid in 60 ml of methyl ethyl ketone (335 ml) was introduced into the mixture. The temperature of the reaction mixture was raised to 85° C. and maintained at this level during the ensuing polymerization. Polymerization was initiated by introducing into the system a mixture of 0.2 ml of tert-butyl peracetate and 0.2 ml of tert-butyl per-neo-decanoate. One hour later, continuous addition of a solution of 40 grams of acrylic acid and 60 ml of methyl ethyl ketone was initiated and this addition was continued over a four hour period. At one hour and again at four hours after the start of the continuous addition of the acrylic acid solution, additional 0.2 ml portions of tert-butyl peracetate were introduced into the polymerization mixture. Polymerization was terminated 5.5 hours after initiation and the resultant polymer was recovered and dried, first in air and then in a vacuum oven, to yield 432 grams of rubber-modified styrene-acrylic acid graft copolymer. In order to produce enough copolymer for the compounding and ensuing test work this polymerization procedure was repeated four more times and the products from the five runs were combined and mixed in a Waring blender. The resultant polymer contained about 84.2 weight percent styrene and about 15.8 weight percent acrylic acid. Its rubber content was approximately 18.5 percent based on the weight of the resin phase.
Quantity
580 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
cis-polybutadiene
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
neo-decanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(C1C=CC=CC=1)C.[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].C(OOC(C)(C)C)(=O)C.C([O-])(=O)CCCCCC(C)(C)C>C(C(C)=O)C>[CH:1]([CH:19]=[CH:18][C:17]([OH:21])=[O:20])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
580 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
cis-polybutadiene
Quantity
80 g
Type
reactant
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)OOC(C)(C)C
Name
neo-decanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)[O-]
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a polymerization reactor equipped with an agitator and a reflux condenser
DISSOLUTION
Type
DISSOLUTION
Details
After the rubber had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this level during the ensuing polymerization
CUSTOM
Type
CUSTOM
Details
Polymerization
ADDITION
Type
ADDITION
Details
by introducing into the system
ADDITION
Type
ADDITION
Details
this addition
WAIT
Type
WAIT
Details
At one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
were introduced into the polymerization mixture
CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
was terminated 5.5 hours after initiation
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
the resultant polymer was recovered
CUSTOM
Type
CUSTOM
Details
dried, first in air

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 432 g
YIELD: CALCULATEDPERCENTYIELD 446.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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